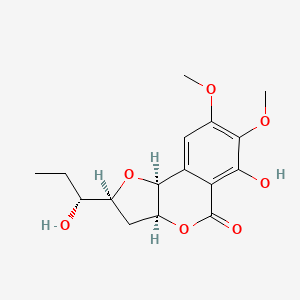

11-Hydroxymonocerin

説明

Structure

3D Structure

特性

分子式 |

C16H20O7 |

|---|---|

分子量 |

324.32 g/mol |

IUPAC名 |

(2S,3aS,9bS)-6-hydroxy-2-[(1R)-1-hydroxypropyl]-7,8-dimethoxy-2,3,3a,9b-tetrahydrofuro[3,2-c]isochromen-5-one |

InChI |

InChI=1S/C16H20O7/c1-4-8(17)9-6-11-14(22-9)7-5-10(20-2)15(21-3)13(18)12(7)16(19)23-11/h5,8-9,11,14,17-18H,4,6H2,1-3H3/t8-,9+,11+,14+/m1/s1 |

InChIキー |

IELGRTIPFVIRGM-DKZXUEBISA-N |

異性体SMILES |

CC[C@H]([C@@H]1C[C@H]2[C@@H](O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC)O |

正規SMILES |

CCC(C1CC2C(O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC)O |

同義語 |

11-hydroxymonocerin |

製品の起源 |

United States |

Microbial Ecology and Production of 11 Hydroxymonocerin

Isolation and Characterization of Producer Fungi

The production of 11-Hydroxymonocerin is primarily associated with specific species of fungi that live in unique ecological relationships with certain plants.

Exserohilum rostratum as a Primary Source

Exserohilum rostratum has been identified as a key producer of this compound. acs.orgnih.govacs.org This fungus is an endophyte, meaning it lives within plant tissues. acs.orgnih.gov Researchers have isolated E. rostratum from various plant sources and subsequently identified its production of monocerin (B1214890) and its hydroxylated analogues. acs.orgnih.govmdpi.comresearchgate.net For instance, a strain of E. rostratum was isolated from the leaves of Croton blanchetianus, an endemic plant of the Caatinga biome in Brazil, and was found to produce monocerin. mdpi.com Another study successfully isolated E. rostratum from healthy tissues of Phanera splendens, an Amazonian medicinal plant. mdpi.com The identification of these fungal isolates is typically confirmed through a combination of morphological analysis and molecular techniques, such as DNA sequencing of the internal transcribed spacer (ITS) region of the ribosomal RNA gene. acs.orgmdpi.com

Association with Host Plants (e.g., Stemona sp.)

The endophytic fungus Exserohilum rostratum has been notably isolated from plants of the Stemona genus. acs.orgnih.govwikipedia.org Specifically, a strain of E. rostratum that produces this compound was obtained from the leaves of a Stemona sp. plant in Thailand. acs.orgacs.org Endophytic fungi from Stemona species, including Stemona japonica and Stemona tuberosa, have been a source of various bioactive compounds. nih.govmdpi.comamazonaws.com The relationship between the endophyte and its host plant is complex and can range from mutualistic to pathogenic. mdpi.com The production of compounds like this compound by the endophytic fungus may play a role in this symbiotic relationship. ufmg.br

Other Fungal Genera Implicated in Monocerin Analog Production (e.g., Drechslera sp.)

While Exserohilum rostratum is a primary source, other fungal genera are also known to produce monocerin and its analogues. The genus Drechslera, which is closely related to Exserohilum, has been identified as a producer of monocerin. researchgate.netnih.govtandfonline.com In fact, some research suggests that certain Exserohilum species are so closely related to Drechslera that they could be considered synonyms. mdpi.com For example, Exserohilum turcicum is also referred to as Drechslera turcica. nih.govtandfonline.comoup.com A strain of Drechslera sp. was found to produce monocerin with potential applications in biocontrol and bioremediation. researchgate.netresearchgate.net Other fungal species from which monocerin has been isolated include Helminthosporium monoceras, Fusarium larvarum, and Microdochium bolleyi. mdpi.comnih.gov

Bioprospecting and Strain Isolation Methodologies for Novel Analogues

Bioprospecting for novel bioactive compounds involves the systematic search for and screening of microorganisms from diverse environments. researchgate.netsemanticscholar.orgmdpi.com Endophytic fungi, particularly from medicinal plants, are a significant target for these efforts due to their potential to produce a wide array of secondary metabolites. ufmg.brsemanticscholar.orgjmb.or.kr

The process of isolating endophytic fungi typically involves several steps:

Sample Collection : Healthy plant tissues (leaves, stems, roots) are collected from the target plant species. mdpi.commdpi.com

Surface Sterilization : The plant material is rigorously surface-sterilized to eliminate any epiphytic microorganisms. This often involves sequential immersion in solutions such as ethanol (B145695) and sodium hypochlorite. mdpi.com

Isolation : The sterilized plant tissues are then placed on a culture medium, such as potato dextrose agar (B569324) (PDA), to allow the endophytic fungi to grow out from the tissue. mdpi.com

Purification and Identification : Individual fungal colonies are subcultured to obtain pure isolates. acs.org These are then identified based on their morphological characteristics and, more definitively, through molecular methods like ITS rDNA sequencing. acs.orgmdpi.com

Screening for Bioactivity : The isolated fungal strains are then cultivated in liquid or solid media, and their extracts are screened for the production of desired compounds or biological activities. elsevier.es

Fermentation and Culture Optimization Strategies for Enhanced Yield

To produce sufficient quantities of this compound for research and potential applications, it is crucial to optimize the fermentation process. isomerase.comevologic.at Fermentation optimization aims to maximize the yield and productivity of the desired metabolite by adjusting various culture parameters. isomerase.complos.org

Key parameters that can be optimized include:

Medium Composition : The type and concentration of carbon and nitrogen sources, as well as the presence of minerals and trace elements, can significantly influence fungal growth and secondary metabolite production. nih.gov

Physical Parameters : Factors such as temperature, pH, aeration, and agitation speed are critical for optimal fungal growth and metabolite synthesis. isomerase.comevologic.at

Culture Time : The duration of the fermentation process is also a key variable, as metabolite production can vary significantly at different growth phases. tandfonline.com

Response surface methodology (RSM) is a statistical technique often employed to efficiently optimize these multiple parameters. plos.org

One Strain Many Compounds (OSMAC) Approach

The One Strain Many Compounds (OSMAC) approach is a powerful strategy to enhance the chemical diversity of secondary metabolites produced by a single fungal strain. frontiersin.orgscielo.br This method is based on the principle that many fungal biosynthetic gene clusters are "silent" or not expressed under standard laboratory conditions. frontiersin.org By systematically altering cultivation parameters, these silent gene clusters can be activated, leading to the production of novel or previously undetected compounds. scielo.bruni-duesseldorf.de

The OSMAC approach involves varying factors such as:

Culture Media : Using different basal media (e.g., potato dextrose broth, rice solid medium) and supplementing them with various additives can trigger different metabolic pathways. frontiersin.orgmaejournal.com

Chemical Elicitors : The addition of small molecules, such as epigenetic modifiers or precursors, can induce the expression of silent gene clusters. acs.org

Co-cultivation : Growing the producer fungus alongside other microorganisms can induce the production of defense-related compounds that are not synthesized in axenic culture. researchgate.netacs.org

This approach has been successfully used to discover new secondary metabolites from various fungi and holds promise for increasing the yield and discovering new analogues of this compound. frontiersin.orgscielo.brmaejournal.com

Co-cultivation Techniques

Co-cultivation, or the simultaneous growth of two or more microorganisms in a single culture, is a powerful strategy to stimulate the production of secondary metabolites. nih.govnih.gov This technique mimics the natural environment where fungi compete for resources, which can trigger the activation of "silent" or weakly expressed biosynthetic gene clusters. nih.gov These gene clusters are often not expressed in standard laboratory monocultures. nih.gov The interactions in a co-culture, which can be competitive or antagonistic, may induce a stress response in the fungi, leading to the synthesis of unique compounds as a defense mechanism. nih.gov

While specific studies on the co-culture production of this compound are not detailed in the reviewed literature, the production of its close analogue, monocerin, has been successfully induced through this method. In one study, the co-cultivation of two marine-derived Penicillium species (strains IO1 and IO2) led to the accumulation of monocerin and norlichexanthone, compounds that were not detected when either fungus was grown alone. researchgate.netmdpi.com This suggests that the interaction between the two fungal strains triggered the biosynthetic pathway for these metabolites, possibly as a defense against the competing organism. mdpi.com The requirement for cell-to-cell contact or the exchange of signaling molecules between organisms is often crucial for this induction.

Table 1: Example of Induced Metabolite Production via Fungal Co-culture

| Culture Condition | Producing Organism(s) | Key Metabolites Detected | Reference |

|---|---|---|---|

| Axenic Culture 1 | Penicillium sp. (IO1) | Griseofulvin, Dechlorogriseofulvin | researchgate.net |

| Axenic Culture 2 | Penicillium sp. (IO2) | Dehydrocurvularin, Curvularin, Trichodimerol | researchgate.net |

| Co-culture | Penicillium sp. (IO1) + Penicillium sp. (IO2) | Norlichexanthone, Monocerin | researchgate.netmdpi.com |

Elicitor-induced Production

Elicitation is another biotechnological strategy used to enhance the production of secondary metabolites in microbial cultures. nih.gov This technique involves the addition of small quantities of specific compounds, known as elicitors, to the culture medium. nih.gov Elicitors trigger a stress or defense response in the microorganism, which can lead to the upregulation of genes involved in secondary metabolic pathways and an increased yield of target compounds. nih.govresearchgate.net

Elicitors are broadly classified into two categories:

Biotic elicitors : These are substances of biological origin, such as polysaccharides (chitin, chitosan), crude extracts from fungal or bacterial cell walls, and yeast extract. nih.govtandfonline.com

Abiotic elicitors : These are non-biological factors, including heavy metal ions (e.g., copper sulphate, zinc), salts, and other chemical or physical stressors. mdpi.com

The mechanism of elicitation involves the recognition of the elicitor by receptors on the cell membrane, which initiates a signal transduction cascade. nih.gov This signaling process can activate transcription factors that regulate the expression of key enzymes in biosynthetic pathways, such as polyketide synthases, which are crucial for the formation of compounds like this compound. researchgate.net

Although the use of elicitors is a well-established method for boosting the production of various fungal metabolites, including polyketides, specific research applying this technique to increase the yield of this compound has not been prominently reported. tandfonline.commdpi.comsciencegate.app However, the principle remains a viable and promising approach for future studies aiming to optimize its production from Exserohilum rostratum or other potential microbial sources.

Table 2: Common Elicitors and Their General Role in Fungal Secondary Metabolism

| Elicitor Type | Example Elicitor | General Effect on Fungi | Reference |

|---|---|---|---|

| Biotic (Polysaccharide) | Chitosan | Induces defense responses and enhances secondary metabolite production. | researchgate.net |

| Biotic (Crude Extract) | Yeast Extract | Stimulates the production of various secondary metabolites, including flavonoids and isoflavonoids. | nih.gov |

| Biotic (Fungal Component) | Fungal Cell Wall Fragments | Can enhance or induce the production of antibiotics and other metabolites in Streptomyces and other fungi. | tandfonline.com |

| Abiotic (Heavy Metal) | Copper Sulphate (CuSO₄) | Acts as a stressor that can significantly increase the production of compounds like flavonoids in cell cultures. |

Biosynthetic Pathways and Enzyme Mechanisms of 11 Hydroxymonocerin

Polyketide Biosynthesis as the Foundation

The structural core of 11-hydroxymonocerin, like many other fungal secondary metabolites, is assembled through the polyketide pathway mdpi.commdpi.com. This foundational process involves the sequential condensation of small carboxylic acid units to build a complex carbon skeleton.

Role of Polyketide Synthase (PKS) Pathways

At the heart of this biosynthetic route are polyketide synthases (PKSs), large, multi-domain enzymes that act as molecular assembly lines wikipedia.orgrasmusfrandsen.dk. Fungal PKSs are typically Type I, meaning they are large, multifunctional proteins containing a series of catalytic domains that work in a coordinated fashion wikipedia.orgbeilstein-journals.org. These enzymes catalyze the iterative condensation of a starter unit, usually acetyl-CoA, with extender units, most commonly malonyl-CoA wikipedia.orgrasmusfrandsen.dk. The PKS orchestrates the step-by-step elongation of the polyketide chain, with each domain performing a specific chemical transformation, such as keto-reduction, dehydration, and enoyl-reduction rasmusfrandsen.dkmdpi.com. The specific combination and activity of these domains within a given PKS determine the structure of the final polyketide product wikipedia.org.

Precursors and Early Stage Biotransformations (e.g., Acetate-Malonate Pathway)

The journey to this compound begins with simple, primary metabolites. The acetate-malonate pathway provides the fundamental building blocks for the polyketide chain mdpi.comnih.govbiosynth.com. Acetyl-CoA serves as the initial "starter" unit, while malonyl-CoA molecules act as the "extender" units that are sequentially added to the growing chain rasmusfrandsen.dkrsc.org. Isotope labeling studies on related isocoumarins, such as reticulol, have confirmed that the carbon skeleton is derived from the condensation of multiple acetate (B1210297) units tandfonline.com. This process, catalyzed by the PKS, results in a linear polyketide chain that is poised for further modifications.

Proposed Biosynthetic Cascade for this compound and Related Isocoumarins

The biosynthesis of monocerin (B1214890), a closely related precursor to this compound, is believed to originate from a heptaketide, a polyketide chain assembled from seven two-carbon units wikipedia.org. Following its assembly on the PKS, this linear chain undergoes a series of crucial transformations.

The proposed cascade for monocerin involves an initial high degree of reductive modification, followed by the formation of a classical β-polyketide moiety wikipedia.org. The first stable, enzyme-free intermediate is thought to be a dihydroisocoumarin, which is formed from the cyclization of the reduced heptaketide chain wikipedia.orgresearchgate.netrsc.org. Subsequent tailoring steps, including hydroxylations and O-methylations, are then carried out by dedicated enzymes to yield the final monocerin structure wikipedia.org. The formation of this compound would then require an additional hydroxylation step on the monocerin scaffold.

Genetic Basis of Biosynthesis

The intricate enzymatic steps involved in the biosynthesis of this compound are encoded within the fungal genome in a specific and organized manner.

Identification of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the production of a specific secondary metabolite are typically found clustered together on the chromosome, forming a biosynthetic gene cluster (BGC) beilstein-journals.orgnih.gov. This co-localization facilitates the coordinated regulation and expression of all the necessary enzymes for the pathway nih.gov. The identification of the BGC for monocerin and, by extension, this compound, would involve searching the fungal genome for a Type I PKS gene in close proximity to genes encoding tailoring enzymes like methyltransferases and oxidoreductases mdpi.comresearchgate.net. Modern genome mining tools can predict these clusters based on the presence of these key biosynthetic genes nih.gov.

Functional Characterization of Key Enzymes (e.g., Oxidoreductases, Methyltransferases)

Within the BGC, several key enzymes are responsible for the post-PKS modifications that lead to the final structure of this compound.

Oxidoreductases: These enzymes, often belonging to the cytochrome P450 monooxygenase family, are crucial for introducing hydroxyl groups onto the polyketide scaffold beilstein-journals.org. A specific oxidoreductase would be responsible for the hydroxylation at the C-11 position, converting monocerin into this compound.

Methyltransferases: These enzymes catalyze the transfer of a methyl group, typically from S-adenosyl methionine (SAM), to a hydroxyl group on the isocoumarin (B1212949) core mdpi.com. In the biosynthesis of monocerin, two distinct O-methylation steps are required wikipedia.org. The functional characterization of these enzymes involves expressing the corresponding genes in a heterologous host and assaying the resulting protein for its specific catalytic activity frontiersin.orgnih.govfrontiersin.org.

The table below summarizes the key enzymes and their proposed functions in the biosynthesis of this compound.

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Polyketide Synthase (PKS) | Assembly of the heptaketide backbone from acetate and malonate precursors. |

| Cyclase | Catalyzes the intramolecular cyclization of the polyketide chain to form the dihydroisocoumarin core. |

| Oxidoreductase (Hydroxylase) | Introduction of hydroxyl groups at specific positions on the isocoumarin scaffold, including the key hydroxylation at C-11. |

| Methyltransferase | Catalyzes the O-methylation of hydroxyl groups on the aromatic ring. |

Table 1. Key Enzymes in this compound Biosynthesis

Advanced Methodologies for Pathway Elucidation

The elucidation of complex biosynthetic pathways, such as that for the polyketide-derived isocoumarin this compound, has been significantly advanced by modern molecular and analytical techniques. These methodologies allow researchers to dissect the function of specific genes and enzymes, confirm precursor-product relationships, and reconstitute pathways in manageable host organisms.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the journey of atoms through a metabolic pathway. wikipedia.org In the context of biosynthesis, researchers supply a precursor molecule enriched with a stable or radioactive isotope to a culture of the producing organism. wikipedia.org The organism then metabolizes this "labeled" precursor. By analyzing the final natural product, typically using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the exact positions of the incorporated isotopes can be determined. wikipedia.orgsigmaaldrich.com This information provides definitive evidence of the building blocks of the molecule and the intramolecular rearrangements that occur during its formation. wikipedia.org

For polyketides like isocoumarins, the biosynthesis generally starts from simple acetate and malonate units via the polyketide synthase (PKS) pathway. mdpi.com Isotopic labeling studies have been fundamental in confirming this general mechanism. For instance, early studies on the isocoumarin canescin utilized ¹³C-labeled acetate precursors to map the polyketide backbone assembly. A similar strategy can be applied to this compound, where feeding experiments with ¹³C-labeled acetate or other suspected precursors would confirm their incorporation and delineate the folding pattern of the polyketide chain.

Table 1: Common Isotopes Used in Biosynthetic Labeling Studies

| Isotope | Type | Detection Method | Application in Biosynthesis |

|---|---|---|---|

| ¹³C | Stable | NMR Spectroscopy, Mass Spectrometry | Tracing the carbon skeleton assembly from precursors like acetate and malonate. sigmaaldrich.com |

| ¹⁵N | Stable | NMR Spectroscopy, Mass Spectrometry | Identifying nitrogen sources, particularly in alkaloids or peptide-containing hybrids. sigmaaldrich.com |

| ²H (Deuterium) | Stable | NMR Spectroscopy, Mass Spectrometry | Studying reaction mechanisms, such as hydrogen exchange and stereochemistry. wikipedia.orgboku.ac.at |

| ¹⁸O | Stable | Mass Spectrometry | Investigating the origin of oxygen atoms, for example, from molecular oxygen (O₂) or water (H₂O). |

| ¹⁴C | Radioactive | Scintillation Counting, Autoradiography | Historically used for tracing metabolic pathways due to high sensitivity. |

Gene Knockout and Overexpression Strategies

Understanding the specific role of each enzyme in a biosynthetic pathway is crucial. Gene knockout and overexpression are two complementary genetic engineering techniques used to probe gene function. nih.gov A gene knockout involves inactivating or deleting a specific gene from the organism's genome. nih.gov If the gene is essential for the production of a particular compound, its knockout will abolish the production of the final product and may cause the accumulation of an intermediate metabolite just before the blocked enzymatic step. Identifying this accumulated intermediate provides strong evidence for the function of the knocked-out gene.

Conversely, gene overexpression involves increasing the expression level of a target gene, often by placing it under the control of a strong, constitutive, or inducible promoter. nih.gov Overexpressing a gene can lead to an increased yield of the final product, which can be useful for production purposes. In pathway elucidation, overexpressing a specific gene in a strain where it is normally silent or expressed at low levels can confirm its role in the biosynthesis. frontiersin.org For the this compound pathway, systematically knocking out or overexpressing the polyketide synthase (PKS) and tailoring enzymes (e.g., hydroxylases, methyltransferases) within its biosynthetic gene cluster would clarify their individual contributions to the final structure.

Table 2: Functional Analysis via Gene Modification

| Genetic Modification | Description | Expected Outcome for Pathway Elucidation |

|---|---|---|

| Gene Knockout | Inactivation or deletion of a target gene. nih.gov | Abolished production of the final metabolite; potential accumulation of the substrate for the encoded enzyme. |

| Gene Overexpression | Increasing the transcription and translation of a target gene. nih.gov | Increased production of the final metabolite or a specific intermediate, confirming the gene's role and potential as a rate-limiting step. |

Heterologous Expression Systems for Biosynthesis

Many natural product biosynthetic pathways are difficult to study in their native producers, which may be slow-growing, genetically intractable, or produce the compound of interest in very low quantities. Heterologous expression offers a solution by transferring the biosynthetic gene or the entire gene cluster into a well-characterized and easily manipulated host organism. nih.gov

Successful expression of a biosynthetic gene cluster in a heterologous host can confirm that the cloned cluster is complete and sufficient for the production of the natural product. nih.gov Furthermore, it provides a platform to conduct other studies, such as gene knockouts or enzyme characterization, in a cleaner genetic background. Common hosts for expressing fungal polyketide pathways include model fungi like Aspergillus nidulans or yeast such as Saccharomyces cerevisiae, as well as bacteria like Escherichia coli. mdpi.com The expression of isocoumarin biosynthetic genes in A. nidulans and E. coli has been successfully demonstrated, paving the way for similar studies on the this compound pathway. This approach allows for the production of the compound and its analogues and facilitates the biochemical characterization of the individual enzymes in a controlled system.

Table 3: Common Heterologous Host Systems for Natural Product Biosynthesis

| Host Organism | Type | Key Advantages |

|---|---|---|

| Escherichia coli | Bacterium | Rapid growth, well-established genetic tools, low cost. mdpi.com |

| Saccharomyces cerevisiae | Yeast (Fungus) | Eukaryotic system capable of post-translational modifications, well-characterized genetics. |

| Aspergillus nidulans / A. niger | Filamentous Fungi | Closely related to many natural product producers, often better at expressing complex fungal PKS enzymes. frontiersin.org |

| Streptomyces coelicolor | Bacterium | Known producer of many polyketides, has necessary precursors and cofactors. |

| Nicotiana benthamiana | Plant | Used for transient expression systems for rapid screening of plant-derived or microbial enzymes. |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetate |

| Canescin |

Biological Activity and Molecular Mechanisms of Action

Antiparasitic Activity Research

The investigation into the therapeutic potential of 11-Hydroxymonocerin has included significant research on its efficacy against parasitic organisms, particularly the malaria parasite Plasmodium falciparum.

This compound, a polyketide isolated from the endophytic fungus Exserohilum rostratum, has demonstrated notable activity against a multidrug-resistant strain of Plasmodium falciparum. researchgate.netnih.gov In laboratory studies, the compound was tested against the K1, chloroquine-resistant strain of the parasite. researchgate.netparahostdis.org Research determined its half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological function. The IC50 value for this compound was found to be 7.70 µM. researchgate.netresearchgate.net This finding highlights its potential as an antimalarial agent, particularly for combating strains that have developed resistance to existing drugs. researchgate.netnih.gov

Table 1: In Vitro Antimalarial Activity of this compound against P. falciparum K1 Strain

| Compound | Test Organism | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |

| This compound | Plasmodium falciparum (K1, multidrug-resistant strain) | 7.70 researchgate.netresearchgate.net | Dihydroartemisinin | 0.004 researchgate.net |

The antimalarial activity of this compound has been evaluated in comparison to its parent compound, monocerin (B1214890), which was isolated from the same fungal culture. researchgate.netresearchgate.net Studies show that monocerin exhibits more potent activity against the multidrug-resistant K1 strain of P. falciparum, with an IC50 value of 0.68 µM. researchgate.netnih.govresearchgate.net This suggests that the addition of a hydroxyl group at the C-11 position, which differentiates this compound from monocerin, results in a more than tenfold decrease in antimalarial potency in this specific assay. researchgate.net

Another analogue, 12-hydroxymonocerin, was also isolated from the same fungal strain, Exserohilum rostratum, alongside monocerin and this compound. researchgate.netresearchgate.netresearchgate.net However, reports on its specific antiparasitic activity are not as readily available in the primary literature. The comparative data underscores how minor structural modifications on the monocerin scaffold can significantly impact biological activity.

Table 2: Comparative Antimalarial Activity of Monocerin and its Analogues

| Compound | Test Organism | IC50 (µM) |

| Monocerin | Plasmodium falciparum (K1, multidrug-resistant strain) | 0.68 researchgate.netnih.govresearchgate.net |

| This compound | Plasmodium falciparum (K1, multidrug-resistant strain) | 7.70 researchgate.netnih.govresearchgate.net |

The evaluation of antimalarial compounds like this compound relies on robust and efficient in vitro screening methods. nih.gov A widely used and validated method for high-throughput screening is the SYBR Green I-based fluorescence assay. nih.govnih.gov This assay is predicated on the principle that mature red blood cells, the host cells for the malaria parasite, are anucleated and thus lack DNA. jscimedcentral.comunl.pt

The SYBR Green I dye exhibits a strong fluorescence enhancement when it intercalates with double-stranded DNA. nih.gov In the assay, parasitized red blood cells are lysed, and the dye is added. iddo.org The resulting fluorescence intensity is directly proportional to the amount of parasite DNA, which in turn reflects the extent of parasite proliferation. nih.gov By comparing the fluorescence in wells treated with a test compound to untreated control wells, the percentage of growth inhibition can be calculated and the IC50 value determined. iddo.org This method is considered simple, cost-effective, and as sensitive as older methods that relied on radioactive isotopes, making it highly suitable for screening large numbers of compounds. nih.govnih.gov

Comparative Activity with Monocerin and other Analogues

Antimicrobial Activity Investigations

Research into the bioactivity of this compound extends to its potential effects on microbial pathogens, including various bacteria and fungi.

While the endophytic fungus Exserohilum rostratum, the source of this compound, has been noted for producing extracts with antibacterial activity, specific data on the antimicrobial spectrum of purified this compound is limited. researchgate.net Its parent compound, monocerin, has been reported to show a broad antimicrobial spectrum. researchgate.net Other metabolites from Exserohilum rostratum, such as ravenelin, have demonstrated activity primarily against Gram-positive bacteria, with a notable effect on Bacillus subtilis. mdpi.com However, comprehensive studies detailing the minimum inhibitory concentrations (MICs) of this compound against a wide panel of fungal and bacterial strains are not extensively documented in the reviewed literature.

A standard and recognized method for quantitatively assessing the in vitro activity of an antimicrobial agent is the broth microdilution assay. clsi.orgnih.gov This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism. nih.govmicroxpress.in

The procedure involves preparing a series of two-fold dilutions of the test substance (like this compound) in a liquid growth medium within the wells of a 96-well microtiter plate. microxpress.innih.gov Each well is then inoculated with a standardized suspension of the target bacterium or fungus. microxpress.in Following an incubation period, the plates are examined for visible signs of microbial growth (turbidity). microxpress.in The MIC value is recorded as the lowest concentration of the compound where no growth is observed. nih.gov This method is favored for its efficiency, reproducibility, and ability to test multiple compounds and microbial strains simultaneously, and it is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI). clsi.orgnih.gov

Spectrum of Activity against Fungal and Bacterial Strains

Cytotoxicity Profiling in Non-Clinical Models

The cytotoxic potential of this compound has been evaluated in various non-clinical models to understand its effects on mammalian cells. These studies are crucial for determining the compound's therapeutic window and its potential for selective action against specific targets, such as pathogens, without harming host cells.

Evaluation against Various Mammalian Cell Lines

Research into the cytotoxic effects of this compound has consistently demonstrated a lack of toxicity against a range of human cancer cell lines. In a study where this compound was isolated from the endophytic fungus Exserohilum rostratum, it was tested against five different human tumor cell lines. The compound showed no cytotoxic activity against any of these lines, which included BT474 (breast carcinoma), CHAGO (lung carcinoma), HepG2 (hepatocarcinoma), KATO-3 (gastric carcinoma), and SW-620 (colon carcinoma) researchgate.net.

Another investigation corroborated these findings, showing that this compound was not cytotoxic to the human breast cancer cell line MCF-7 core.ac.uk. This lack of general cytotoxicity in mammalian cancer cell lines is a significant finding, suggesting that the compound does not indiscriminately target rapidly dividing cells, a common trait of many cytotoxic agents.

Table 1: Cytotoxicity of this compound Against Various Mammalian Cancer Cell Lines

| Cell Line | Cancer Type | Cytotoxicity Result | Reference |

|---|---|---|---|

| BT474 | Breast Carcinoma | Non-cytotoxic | researchgate.net |

| CHAGO | Lung Carcinoma | Non-cytotoxic | researchgate.net |

| HepG2 | Hepatocarcinoma | Non-cytotoxic | researchgate.net |

| KATO-3 | Gastric Carcinoma | Non-cytotoxic | researchgate.net |

| SW-620 | Colon Carcinoma | Non-cytotoxic | researchgate.net |

| MCF-7 | Breast Carcinoma | Non-cytotoxic | core.ac.uk |

Assessment of Selectivity Indices

The selectivity index (SI) is a critical measure in drug discovery, defined as the ratio of a compound's cytotoxicity (CC₅₀) to its bioactive concentration (IC₅₀). A high SI value indicates that a compound is significantly more toxic to a pathogen or target cell than to host mammalian cells, suggesting a wider therapeutic window.

For this compound, its selective bioactivity has been highlighted in the context of its antiplasmodial properties. The compound has demonstrated activity against the K1 multidrug-resistant strain of Plasmodium falciparum, the parasite responsible for malaria, with an IC₅₀ value of 7.70 µM researchgate.netcore.ac.uk.

Given that this compound has been found to be non-cytotoxic against several human cell lines (including HepG2, a liver cell line relevant to malaria studies), it is possible to infer a favorable selectivity index researchgate.net. While specific CC₅₀ values from these studies were not defined beyond establishing non-toxicity at the tested concentrations, the lack of cytotoxicity implies a high CC₅₀. This combination of potent antiplasmodial activity and low mammalian cell toxicity points towards a high selectivity index, making this compound a promising candidate for further investigation as an antimalarial agent researchgate.net.

Table 2: Bioactivity and Selectivity Profile of this compound

| Target Organism | Bioactivity (IC₅₀) | Mammalian Cytotoxicity (CC₅₀) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| Plasmodium falciparum (K1 strain) | 7.70 µM | Non-cytotoxic against multiple human cell lines | High (Implied) | researchgate.netcore.ac.uk |

Cellular and Molecular Mechanisms of Action Studies

Understanding the specific cellular and molecular mechanisms through which this compound exerts its biological effects is essential for its development as a therapeutic agent. While direct studies on this compound are limited, research on its close structural analogue, monocerin, provides a valuable foundation for generating hypotheses.

Investigations on Endothelial Cell Proliferation (based on monocerin research)

Studies on monocerin, a closely related isocoumarin (B1212949), have revealed interesting effects on endothelial cells, which are critical for processes like angiogenesis and tissue repair. Research conducted on Human Umbilical Vein Endothelial Cells (HUVECs) showed that monocerin was not cytotoxic, with over 80% cell viability maintained even at a concentration of 1.25 mM after 24 hours of exposure researchgate.netmdpi.comdntb.gov.uanih.gov.

Intriguingly, at lower concentrations (0.02 mM and 0.15 mM), monocerin was found to significantly increase the proliferation of HUVECs mdpi.comnih.gov. This proliferative effect was observed without inducing cellular senescence, a state of irreversible cell cycle arrest researchgate.netmdpi.com. Morphological analysis confirmed that the cellular integrity of the endothelial cells was maintained researchgate.netdntb.gov.uanih.gov. These findings suggest that monocerin may play a role in promoting the growth of endothelial cells, an action that could be relevant in contexts such as regenerative medicine researchgate.netmdpi.comdntb.gov.ua. Given the structural similarity between the two compounds, it is plausible to hypothesize that this compound could exhibit similar, non-cytotoxic, and potentially proliferative effects on endothelial cells.

Hypothesis Generation for Novel Biological Targets

The distinct bioactivity profile of this compound—potent antiplasmodial activity coupled with a lack of cytotoxicity in mammalian cancer cells—provides a basis for hypothesizing its potential molecular targets.

Antiplasmodial Targets: The selective toxicity against P. falciparum suggests that this compound may interact with a target that is unique to the parasite or significantly different from its human counterpart. Potential targets could include enzymes involved in essential metabolic pathways of the parasite, such as fatty acid synthesis, protein synthesis, or pathways involved in maintaining cellular homeostasis, which are known to be targeted by other antimalarials.

Modulation of Angiogenesis: Based on the proliferative effects of its analogue monocerin on endothelial cells, this compound could potentially be investigated for a role in modulating angiogenesis. researchgate.netmdpi.com However, its lack of general cytotoxicity suggests that if it does have such an effect, it would likely be through a highly specific and regulated mechanism rather than broad-spectrum mitogenic activity. This could be relevant for therapeutic areas like wound healing or tissue regeneration. usp.br

Enzyme Inhibition: The isocoumarin scaffold is present in many natural products known to possess a wide range of pharmacological activities, including the inhibition of various enzymes. nih.gov It is conceivable that this compound could act as an inhibitor for specific enzymes such as proteases, kinases, or acetylcholinesterase, which are common targets for this class of compounds. Further screening against a panel of such enzymes could uncover novel mechanisms of action.

Anti-inflammatory Pathways: Other isocoumarin derivatives have been noted for their anti-inflammatory properties. researchgate.net It is a plausible hypothesis that this compound could interact with targets in inflammatory cascades, such as cyclooxygenase (COX) enzymes or mediators of nitric oxide (NO) production. Investigating these potential anti-inflammatory effects could open new avenues for its therapeutic application.

Structure Activity Relationship Sar Studies of 11 Hydroxymonocerin and Its Analogues

Principles and Methodologies of SAR in Monocerin (B1214890) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. spu.edu.sy The core principle involves systematically modifying a lead compound's molecular structure and observing the resulting changes in its efficacy. longdom.org For monocerin derivatives, which belong to the isocoumarin (B1212949) class of natural products, SAR methodologies typically involve the synthesis of a library of analogues. mdpi.comresearchgate.net This process allows for a comprehensive exploration of how different functional groups and structural features contribute to the molecule's interaction with its biological target. nih.gov

The process begins with a lead compound, like monocerin or 11-hydroxymonocerin, whose biological activity has been established. Researchers then pursue several strategies:

Substitution Analysis : Different functional groups (e.g., alkyl, halogen, hydroxyl) are introduced at various positions on the isocoumarin scaffold to probe for beneficial or detrimental interactions. mdpi.comresearchgate.net

Scaffold Modification : The central core of the molecule may be altered, for instance, by saturating the C-3/C-4 double bond to create 3,4-dihydroisocoumarin derivatives. mdpi.com

Stereochemical Analysis : As these molecules contain multiple chiral centers, a library of stereoisomers is often synthesized to determine the optimal three-dimensional arrangement for biological activity. researchgate.netresearchgate.net

The biological activity of each new analogue is then quantified through in vitro assays, and the results are compared to the parent compound. spu.edu.sy This systematic approach helps to build a qualitative understanding of the SAR, identifying the key molecular determinants responsible for the observed biological effects. drugdesign.org

Impact of Hydroxylation at C-11 on Biological Activity

The presence of a hydroxyl group at the C-11 position significantly influences the biological profile of the monocerin scaffold. A direct comparison of the antimalarial activity of monocerin and this compound against the multidrug-resistant K1 strain of Plasmodium falciparum illustrates this point clearly.

Monocerin demonstrates potent activity with a half-maximal inhibitory concentration (IC50) of 0.68 µM. researchgate.netresearchgate.net In contrast, this compound is considerably less active, with an IC50 value of 7.70 µM. researchgate.netresearchgate.net This more than tenfold decrease in potency suggests that the introduction of a hydroxyl group at the C-11 position is detrimental to the compound's antimalarial efficacy. The increased polarity from the hydroxyl group may hinder the molecule's ability to cross cellular membranes or disrupt a critical hydrophobic interaction within the target's binding site.

| Compound | IC50 (µM) researchgate.netresearchgate.net |

|---|---|

| Monocerin | 0.68 |

| This compound | 7.70 |

Role of Other Substituents and Structural Motifs on Efficacy

Beyond the C-11 position, the efficacy of monocerin analogues is heavily influenced by other substituents and structural motifs on the dihydroisocoumarin core. mdpi.com SAR studies on related isocoumarins have revealed several key trends. For instance, substitutions on the aromatic ring can modulate activity significantly. researchgate.net The presence and position of methoxy (B1213986) groups have been shown to be particularly important for the antimalarial properties of some isocoumarins. researchgate.net

The dihydroisocoumarin skeleton itself is a crucial motif. The saturation of the C-3 and C-4 positions distinguishes these compounds from their isocoumarin counterparts and is a defining feature of the monocerin class. mdpi.com Modifications to the alkyl side chain attached at C-3 also play a critical role. Altering the length, branching, or functionalization of this chain can lead to substantial changes in biological activity by affecting how the molecule fits into its binding pocket. Dimeric isocoumarins, where two monomer units are linked, represent another structural variation, often possessing unique linkage types and distinct biological profiles. acs.org

Stereochemical Influences on Biological Activity

Stereochemistry is a critical determinant of biological activity for monocerin and its analogues, as these molecules possess multiple chiral centers. The three-dimensional arrangement of atoms can dictate how a molecule interacts with its chiral biological target, such as an enzyme or receptor. nih.gov A minor change in the stereoconfiguration of one chiral center can lead to a dramatic loss of activity, as one enantiomer may fit perfectly into a binding site while its mirror image cannot. nih.gov

The construction of stereoisomeric libraries is a powerful strategy for dissecting these influences. researchgate.netresearchgate.net By synthesizing and testing different stereoisomers of a lead compound, researchers can identify the exact spatial configuration required for optimal potency. nih.gov For example, studies on certain isocoumarin derivatives have shown that an all-cis stereochemistry is crucial for their antiplasmodial activity and that the specific configurations at the C-3, C-4, and C-10 positions are major factors in determining their efficacy. researchgate.net This underscores the principle that biological systems can distinguish between subtle differences in 3D structure, making stereochemical control essential in the design of potent analogues. nih.govnih.gov

Computational Chemistry Approaches in SAR

Computational chemistry provides powerful tools to rationalize and predict the SAR of complex molecules like this compound, complementing experimental studies. These in silico methods can offer molecular-level insights into drug-receptor interactions and help prioritize the synthesis of new analogues.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net This method involves placing the ligand (e.g., an this compound analogue) into the three-dimensional structure of a target protein and calculating the most stable binding pose based on a scoring function. researchgate.net The resulting model can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the time-dependent behavior and stability of the complex. nanobioletters.com MD simulations model the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein. mdpi.com Analysis of parameters like the root-mean-square deviation (RMSD) and radius of gyration (Rg) helps assess the stability of the binding pose throughout the simulation. nih.govnih.gov These simulations can validate docking results and provide a more dynamic picture of the binding event, helping to explain why certain analogues are more potent than others. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.com Unlike the qualitative nature of traditional SAR, QSAR provides a quantitative equation that can predict the activity of unsynthesized molecules. spu.edu.sywikipedia.org

The QSAR process begins by calculating a set of molecular descriptors for each compound in a training set. mdpi.com These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties, and molecular shape. jocpr.com Statistical methods, like multiple linear regression, are then used to build a mathematical model that takes the form:

Activity = f(descriptors) + error wikipedia.org

The quality and predictive power of the QSAR model are evaluated using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q² or r²(CV)). spu.edu.symdpi.com A robust and validated QSAR model can be a valuable tool in drug design, allowing medicinal chemists to prioritize the synthesis of new analogues with the highest predicted potency, thereby saving time and resources. spu.edu.symdpi.com

Advanced Research Directions and Biotechnological Applications

Genomic and Metabolomic Approaches for Discovery and Optimization

The discovery and optimization of fungal secondary metabolites, such as 11-hydroxymonocerin, are increasingly guided by integrated 'omics' strategies. These approaches combine the study of an organism's genetic potential (genomics) with the chemical profiling of its metabolic output (metabolomics) to accelerate the identification of novel bioactive compounds. nih.govnih.gov

Genomic-driven discovery involves sequencing the entire genome of a producing fungus, such as Exserohilum rostratum. osaka-u.ac.jp Using bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), scientists can mine this genetic data to identify biosynthetic gene clusters (BGCs). BGCs are groups of genes that work together to produce a specific secondary metabolite. Identifying the BGC for this compound allows researchers to understand its complete biosynthetic pathway and provides the genetic toolkit for later manipulation. nih.gov

Metabolomic approaches complement genomics by providing a direct snapshot of the compounds a fungus produces under specific culture conditions. nih.gov Techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to generate detailed chemical profiles of fungal extracts. By comparing the metabolomic data with the genomic predictions, researchers can link a specific compound to its BGC. nih.gov This integrated strategy is a powerful tool for dereplication—the rapid identification of known compounds—which allows research efforts to focus on discovering genuinely new molecules. nih.gov Furthermore, untargeted metabolomics can reveal previously undetected derivatives or related compounds in the same family as this compound. nih.gov

This combined approach provides an effective method for prioritizing microbial strains for larger-scale cultivation and in-depth analysis, streamlining the path from initial discovery to the isolation of novel bioactive natural products. nih.gov

Engineering Fungal Strains for Enhanced Production of this compound

Once the BGC for this compound is identified, metabolic engineering techniques can be employed to enhance its production. Filamentous fungi are well-known industrial "cell factories" for producing enzymes and secondary metabolites, but their wild-type production levels are often too low for practical applications. mdpi.comnih.gov Genetic engineering offers precise tools to develop improved fungal strains. mdpi.com

One key strategy is the heterologous expression of the BGC in a well-characterized industrial host fungus, such as Aspergillus oryzae. nih.govfrontiersin.org This involves transferring the entire set of genes responsible for producing this compound from its native, and perhaps difficult-to-culture, organism into a host known for its high-yield fermentation capabilities. frontiersin.org To further optimize the host, native BGCs that produce competing secondary metabolites, like kojic acid in A. oryzae, can be deleted to redirect cellular resources toward producing the target compound. frontiersin.org

Another powerful tool is the CRISPR/Cas9 gene-editing system , which has been adapted for use in a wide variety of filamentous fungi, including Aspergillus and Penicillium species. mdpi.com This technology allows for precise and efficient gene deletions, insertions, and modifications. For instance, CRISPR/Cas9 could be used to:

Overexpress key regulatory genes within the this compound BGC.

Increase the supply of precursor molecules, such as acetyl-CoA for polyketides, by upregulating relevant metabolic pathways. frontiersin.org

Disrupt genes responsible for degrading the final compound or shunting precursors to other pathways.

These engineering strategies, summarized in the table below, are crucial for developing fungal strains capable of producing this compound in commercially viable quantities.

| Engineering Technique | Description | Potential Application for this compound Production |

| Heterologous Expression | Transferring a gene cluster from the native producer into a robust industrial host strain (e.g., Aspergillus oryzae). frontiersin.org | Overcome limitations of the native producer and leverage the high-yield capabilities of the host. frontiersin.org |

| Gene Deletion (e.g., using CRISPR/Cas9) | Removing genes for competing metabolic pathways or those that degrade the target compound. mdpi.comfrontiersin.org | Increase the metabolic flux towards this compound synthesis by eliminating resource competition. frontiersin.org |

| Promoter Engineering | Modifying the promoter regions of biosynthetic genes to increase their expression levels. | Enhance the transcription rate of key enzymes in the this compound pathway, boosting overall yield. |

| Precursor Supply Enhancement | Overexpressing genes in primary metabolism to increase the availability of building blocks (e.g., acetyl-CoA, malonyl-CoA). frontiersin.org | Ensure that the biosynthetic machinery for this compound does not become starved of necessary precursors. frontiersin.org |

Semisynthesis and Chemical Modification for Derivative Development

Natural products provide unique and complex chemical scaffolds that can be further diversified through chemical synthesis. scirp.org Semisynthesis, a process that uses a readily available natural product as a starting material for chemical modifications, is a key strategy for developing novel derivatives. researchgate.net This approach allows chemists to explore the structure-activity relationship (SAR) of a compound like this compound, potentially leading to analogs with improved potency, selectivity, or pharmacokinetic properties. researchgate.net

Research on related isocoumarins isolated from the fungus Exserohilum has demonstrated the feasibility of this approach. Scientists have synthesized libraries of derivatives by modifying substituents on both the aromatic ring and the aliphatic side chain of the core isocoumarin (B1212949) structure. researchgate.net For this compound, potential modifications could include:

Esterification or etherification of the hydroxyl groups, including the one at position 11.

Modification of the dihydroisocoumarin core to alter its conformation.

Alterations to the side chain , changing its length or introducing new functional groups.

These chemical modifications can produce a range of new compounds that can be screened for enhanced or novel biological activities. researchgate.net For example, the semisynthesis of derivatives of the natural product artemisinin (B1665778) led to more effective antimalarial drugs. probes-drugs.org Similarly, a chemical modification study of this compound could unlock its potential for various applications by generating derivatives with optimized properties. osaka-u.ac.jp

Bioengineering for Sustainable Production

Bioengineering offers a pathway to the sustainable production of complex fine chemicals like this compound. frontiersin.org Relying on the collection of the host organism from nature is often unsustainable and can yield inconsistent results. Chemical synthesis of such complex molecules can be difficult, expensive, and environmentally harsh. frontiersin.org Engineered fungal systems, or "cell factories," provide a green alternative. nih.gov

By harnessing the power of metabolic engineering and synthetic biology, fungi can be programmed to convert simple, renewable feedstocks (like glucose from plant biomass) into high-value compounds. nih.govfrontiersin.org The use of engineered strains of fungi like Aspergillus oryzae or Trichoderma reesei, which are often classified as Generally Recognized As Safe (GRAS), is a significant advantage for industrial applications. mdpi.comnih.gov

The key benefits of bioengineering for sustainable production include:

Reduced Environmental Impact: Bioprocesses typically run under mild conditions (temperature and pressure) and can utilize renewable resources, lowering the carbon footprint compared to traditional chemical synthesis. nih.gov

Scalability and Reliability: Fermentation in large bioreactors provides a controlled, scalable, and reliable supply chain, independent of environmental or geographical constraints.

Economic Viability: Engineering strains for high yields and the ability to grow on inexpensive waste streams from agriculture or other industries can make production economically competitive. nih.gov

This approach transforms the production of rare or difficult-to-synthesize natural products from a discovery challenge into a sustainable manufacturing opportunity.

Future Perspectives in Natural Product-Based Drug Discovery

Natural products are experiencing a renaissance in drug discovery, driven by technological innovations that are overcoming previous bottlenecks in their development. mdpi.comnih.gov Despite a period where combinatorial chemistry and high-throughput screening of synthetic libraries were favored, natural products have remained a vital source of novel chemical scaffolds that are often absent in synthetic collections. scirp.orgresearchgate.net

The future of drug discovery involving compounds like this compound will likely be shaped by several key trends:

Integration of Artificial Intelligence (AI): AI and machine learning are being used to analyze vast genomic and metabolomic datasets to predict new BGCs and their products, and to anticipate the biological activities and pharmacological properties of novel compounds. ijpsjournal.com

Advanced Screening Platforms: New biological assays and high-throughput screening technologies enable the testing of natural products against an ever-wider range of disease targets, including those for cancer, infectious diseases, and immune disorders. scirp.orgnih.gov

Tackling Antimicrobial Resistance: There is an urgent and renewed interest in natural products as a source of new antibiotics and anti-infective agents to combat the growing threat of drug-resistant pathogens. researchgate.netijpsjournal.com

Synergistic Therapies: The potential for natural products to be used in combination with existing synthetic drugs to enhance efficacy or overcome resistance is a growing area of research.

Natural products like this compound represent a vast, largely untapped reservoir of chemical diversity. scirp.org As research tools become more powerful, the ability to discover, produce, and optimize these molecules will continue to expand, ensuring that nature remains a cornerstone of therapeutic innovation for the foreseeable future. mdpi.com

Q & A

Q. How can researchers avoid overinterpretation of preliminary bioactivity data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。